molecular formula C6H11ClF3N B6221274 methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride CAS No. 2758003-97-1

methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride

Cat. No. B6221274
CAS RN: 2758003-97-1
M. Wt: 189.6
InChI Key:
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Description

Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride, also known as MTCA, is a synthetic organic compound that has been gaining attention in the scientific community due to its wide range of potential applications. It is a colorless, volatile liquid that is soluble in water and has a melting point of -25 °C and boiling point of 64 °C. MTCA is used in the synthesis of a variety of organic compounds, as well as for its potential therapeutic applications.

Mechanism of Action

Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride is thought to interact with a variety of proteins, enzymes, and receptors in the body. Its mechanism of action is not yet fully understood, but it is believed to interact with a variety of proteins, enzymes, and receptors. It is also believed to interact with certain hormones and neurotransmitters, such as serotonin and dopamine, as well as with certain types of cells, such as platelets, monocytes, and macrophages.
Biochemical and Physiological Effects
methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride is believed to have a variety of biochemical and physiological effects. It is thought to be an antioxidant and to have anti-inflammatory properties. It is also believed to be a vasodilator, meaning it can relax the walls of blood vessels and increase blood flow. Additionally, methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride is thought to have a role in the regulation of cell growth and differentiation, as well as in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is highly soluble in water and has low toxicity. However, it is volatile and has a low boiling point, which can make it difficult to store and handle.

Future Directions

The potential applications of methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride are still being explored. Future research may focus on its use as a therapeutic agent for a variety of diseases, including cardiovascular, neurological, and inflammatory diseases. Additionally, research may focus on its role in the regulation of cell growth and differentiation, as well as in the regulation of gene expression. Additionally, further research may explore the potential of methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride to interact with other proteins, enzymes, and receptors, and to modulate their activity. Finally, research may focus on the potential of methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride to be used as a tool for drug discovery and development.

Synthesis Methods

Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride is synthesized by a process known as the Williamson ether synthesis. In this process, a nucleophilic substitution reaction is used to convert an alkyl halide into an ether. The reaction involves a nucleophile, such as a Grignard reagent, and a halide, such as bromide or chloride, which react to form a new carbon-oxygen bond. In the case of methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride, the nucleophile is a Grignard reagent, and the halide is chloride. The reaction produces a compound with the formula C3H7ClF3.

Scientific Research Applications

Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride has been studied extensively for its potential applications in drug discovery and development. Its ability to interact with biological systems has made it a target for drug discovery and development. methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride has been shown to interact with a variety of proteins, enzymes, and receptors, and has been used to study the pharmacology of various disorders, including cardiovascular, neurological, and inflammatory diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride involves the reaction of 1-(trifluoromethyl)cyclopropane carboxylic acid with methylamine followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "1-(trifluoromethyl)cyclopropane carboxylic acid", "Methylamine", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "1. React 1-(trifluoromethyl)cyclopropane carboxylic acid with excess methylamine in a suitable solvent (e.g. ethanol) to form the imine intermediate.", "2. Add a reducing agent (e.g. sodium borohydride) to the reaction mixture to reduce the imine to the amine.", "3. Quench the reaction with hydrochloric acid to yield the final product, methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride." ] }

CAS RN

2758003-97-1

Molecular Formula

C6H11ClF3N

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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